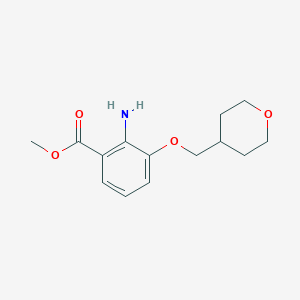

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Description

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a synthetic benzoate ester derivative featuring a 2-amino-substituted aromatic ring, a tetrahydro-2H-pyran-4-yl methoxy group, and a methyl ester.

Properties

IUPAC Name |

methyl 2-amino-3-(oxan-4-ylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-14(16)11-3-2-4-12(13(11)15)19-9-10-5-7-18-8-6-10/h2-4,10H,5-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZNCKPBZXUEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)OCC2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenolic Hydroxyl Alkylation

A common approach involves alkylation of methyl 3-hydroxy-2-nitrobenzoate with (tetrahydro-2H-pyran-4-yl)methyl bromide. The reaction proceeds under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO.

Procedure :

-

Substrate Preparation : Methyl 3-hydroxy-2-nitrobenzoate is synthesized via nitration of methyl 3-hydroxybenzoate.

-

Alkylation :

Key Data :

Nitro Group Reduction

The nitro intermediate is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (NH₄HCO₂/Pd-C).

Procedure :

-

Methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-2-nitrobenzoate (1.0 equiv) is dissolved in MeOH, and 10% Pd/C (0.1 equiv) is added.

Key Data :

Mitsunobu Reaction for Ether Formation

Direct Etherification

The Mitsunobu reaction enables ether formation between methyl 3-hydroxy-2-nitrobenzoate and (tetrahydro-2H-pyran-4-yl)methanol under mild conditions.

Procedure :

-

Methyl 3-hydroxy-2-nitrobenzoate (1.0 equiv), (tetrahydro-2H-pyran-4-yl)methanol (1.5 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) are stirred in THF at 25°C for 24 h.

-

The product is purified via flash chromatography (hexane/EtOAc = 3:1).

Key Data :

Ullmann-Type Coupling

Copper-Catalyzed Ether Synthesis

Aryl halides (e.g., methyl 2-nitro-3-bromobenzoate) undergo coupling with (tetrahydro-2H-pyran-4-yl)methanol using CuI/phenanthroline catalysts.

Procedure :

-

Methyl 2-nitro-3-bromobenzoate (1.0 equiv), (tetrahydro-2H-pyran-4-yl)methanol (2.0 equiv), CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv), and Cs₂CO₃ (3.0 equiv) are heated in DMF at 110°C for 18 h.

Key Data :

Comparative Analysis of Methods

Critical Considerations

Protecting Group Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydropyran moiety may enhance the compound’s solubility and stability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

Key Structural Analogues :

Methyl 2-amino-3-(trifluoromethyl)benzoate (): Structure: Contains a trifluoromethyl (CF₃) group at position 3 instead of the tetrahydro-2H-pyran-4-yl methoxy group.

3-(4-Methoxybenzoyl)-7-methylpyrano[4,3-b]pyran-5-one (8b) (): Structure: Features a pyran-fused ring system with a methoxybenzoyl substituent. Melting Point: 125°C, lower than the target compound’s hypothetical value (if extrapolated from bulky substituents), suggesting that the tetrahydro-2H-pyran group may enhance crystallinity .

Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (): Structure: Includes a quinoline-methoxy group and bromo substituent. Crystallinity: Exhibits π-π stacking and hydrogen bonding, whereas the tetrahydro-2H-pyran group in the target compound may favor different packing modes (e.g., steric hindrance reducing π-π interactions) .

Yield and Purity :

Bioactivity Trends :

- Phenolic Glycosides (): Natural tetrahydro-2H-pyran derivatives exhibit antioxidant properties, suggesting the target compound may have similar applications .

Electronic Effects :

- The amino group in the target compound may act as a hydrogen bond donor, enhancing binding affinity compared to non-amino analogues (e.g., compound 14f in ) .

Biological Activity

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Esterification : The reaction of 2-amino-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form the methyl ester.

- Protection of Hydroxyl Group : Converting the hydroxyl group into a tetrahydropyran ether using dihydropyran and an acid catalyst.

The compound has a molecular formula of and a molecular weight of approximately 265.30 g/mol. Its structure includes an amino group, a methoxy group, and a tetrahydropyran moiety, which may influence its solubility and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, potentially influencing their conformation and activity.

- Increased Solubility : The tetrahydropyran moiety enhances the compound's solubility, facilitating its interaction with cellular components.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.

- Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .

Antimicrobial Activity

A study conducted on various derivatives of benzoic acids indicated that this compound showed promising antimicrobial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 μM, indicating moderate potency compared to standard antibiotics .

Anti-inflammatory Mechanisms

In a controlled laboratory setting, this compound was tested for its effect on interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) production in macrophages. Results demonstrated a significant reduction in cytokine levels at concentrations above 25 μM, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-3-hydroxybenzoate | Lacks tetrahydropyran moiety | Weaker antimicrobial activity |

| Methyl 2-amino-3-methoxybenzoate | Contains methoxy group instead of tetrahydropyran | Moderate anti-inflammatory effects |

| Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)methoxybenzoate | Different position of tetrahydropyran group | Potentially altered pharmacokinetics |

Q & A

Q. What synthetic routes are commonly employed for the preparation of Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate, and how can reaction conditions be optimized?

Synthesis involves multi-step procedures, including protection/deprotection strategies and coupling reactions. Key steps include introducing the tetrahydro-2H-pyran moiety via nucleophilic substitution and esterification. Optimization parameters include:

- Temperature : Controlled ranges (-35°C to 40°C) to prevent side reactions.

- Bases : Use of DIPEA (diisopropylethylamine) to enhance coupling efficiency.

- Solvent selection : Dichloromethane with ethyl acetate gradients (1–20%) for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- ¹H NMR : Reveals methoxy groups (δ ~3.76 ppm) and aromatic protons (δ 6.5–8.0 ppm).

- IR spectroscopy : Confirms ester carbonyl (~1720 cm⁻¹) and amino groups (~3400 cm⁻¹).

- Chromatography : MPLC with silica gel and solvent gradients ensures purity (>90%) .

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.76 (s, 3H, OCH₃) | |

| IR | 1720 cm⁻¹ (C=O), 3406 cm⁻¹ (NH₂) |

Q. What are the recommended purification techniques for isolating this compound with high purity?

Column chromatography using silica gel with ethyl acetate/dichloromethane gradients (1–20%) is standard. For challenging separations, repeated chromatography or preparative HPLC is recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed across studies for derivatives of this compound?

Contradictions often arise from substituent positioning or stereochemistry . Strategies include:

- Systematic SAR studies : Compare analogs with controlled modifications (e.g., methoxy vs. hydroxy groups).

- Computational docking : Assess target binding affinity variations due to pyran ring substituents .

Q. What mechanistic approaches elucidate the reactivity of the amino group during derivatization?

- Kinetic experiments : Monitor acylation rates under varying pH.

- DFT calculations : Map electron density changes and activation barriers for nucleophilic attack.

- Intermediate trapping : Identify transient species in reactions with acyl chlorides .

Q. How does the electronic nature of substituents on the benzoate ring influence stability under acidic/basic conditions?

Q. In crystallographic studies, how does spatial arrangement influence intermolecular interactions?

X-ray diffraction reveals:

- π-π stacking : Between aromatic systems.

- CH-O interactions : Stabilize crystal packing via pyran oxygen and methylene groups.

- Space groups : P21/n and Pbca arrangements in analogous compounds .

| Interaction Type | Structural Impact | Reference |

|---|---|---|

| π-π stacking | Stabilizes coplanar aromatic systems | |

| CH-O hydrogen bonding | Enhances crystal lattice stability |

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

- Co-solvent systems : Ethanol or DMSO (10–20% v/v) in aqueous buffers.

- Derivatization : Introduce polar groups (e.g., hydroxyls) while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.